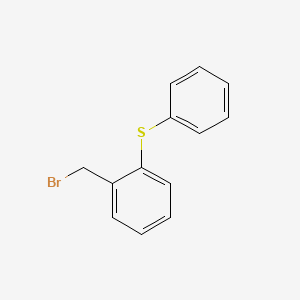
2-(Phenylthio)benzyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Phenylthio)benzyl bromide is an organic compound with the molecular formula C13H11BrS It consists of a benzyl bromide moiety substituted with a phenylthio group
准备方法
Synthetic Routes and Reaction Conditions
2-(Phenylthio)benzyl bromide can be synthesized through the bromination of 2-(phenylthio)toluene. The process typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom on the benzylic position with a bromine atom .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, which can improve yield and purity while reducing reaction times .
化学反应分析
Types of Reactions
2-(Phenylthio)benzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Reduction: The compound can be reduced to 2-(phenylthio)toluene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Performed in solvents like dichloromethane (DCM) or acetonitrile at room temperature or slightly elevated temperatures.
Reduction: Conducted in ether solvents under an inert atmosphere at low temperatures.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: 2-(Phenylthio)toluene.
科学研究应用
2-(Phenylthio)benzyl bromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2-(Phenylthio)benzyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The phenylthio group can also participate in redox reactions, further expanding its reactivity profile .
相似化合物的比较
Similar Compounds
Benzyl Bromide: Similar structure but lacks the phenylthio group.
Benzyl Chloride: Similar to benzyl bromide but with a chlorine atom instead of bromine.
Benzyl Iodide: More reactive than benzyl bromide due to the better leaving group ability of iodine.
Uniqueness
2-(Phenylthio)benzyl bromide is unique due to the presence of the phenylthio group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis, with applications that extend beyond those of simple benzyl halides .
属性
分子式 |
C13H11BrS |
|---|---|
分子量 |
279.20 g/mol |
IUPAC 名称 |
1-(bromomethyl)-2-phenylsulfanylbenzene |
InChI |
InChI=1S/C13H11BrS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2 |
InChI 键 |
VLGDKDUXVGGOQG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


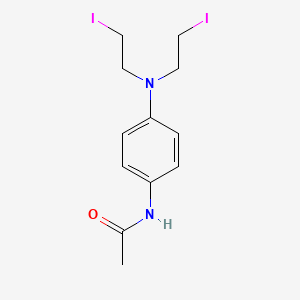
![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)
![2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-](/img/structure/B13742999.png)
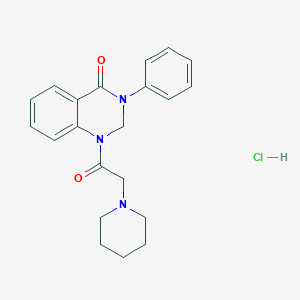
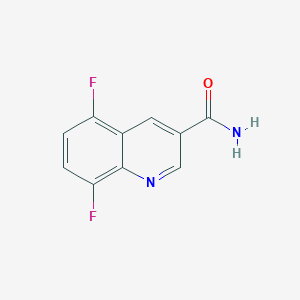
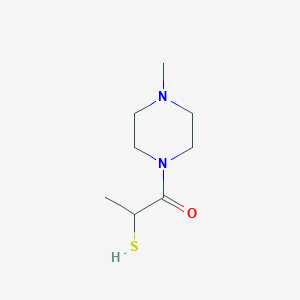
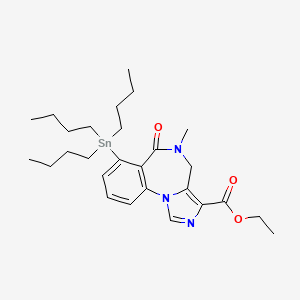
![3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13743029.png)
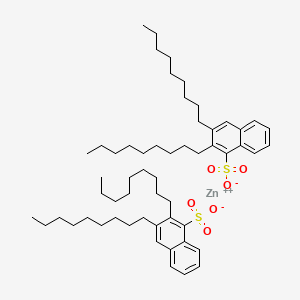
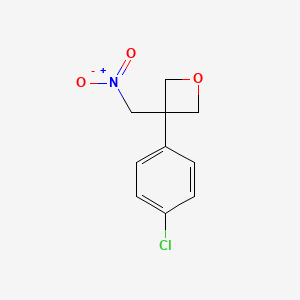
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)
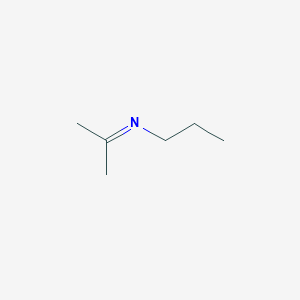
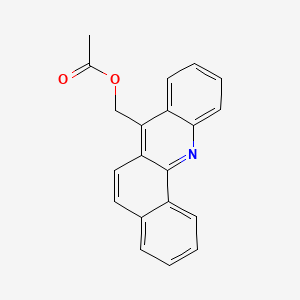
![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)
